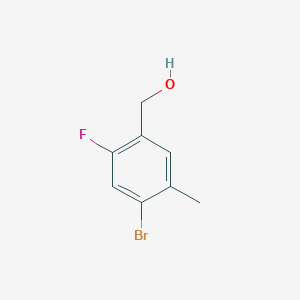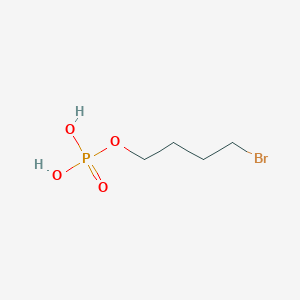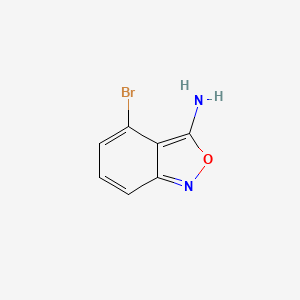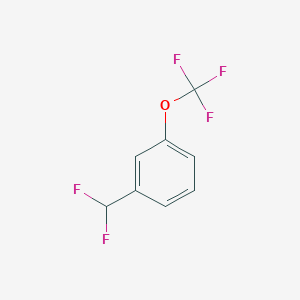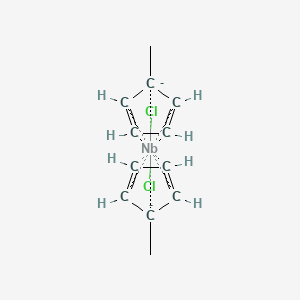
Dichloroniobium;5-methylcyclopenta-1,3-diene;methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylcyclopentadienyl)niobium dichloride: is a chemical compound with the formula (C₅H₄CH₃)₂NbCl₂. It is a niobium-based organometallic compound that features two methylcyclopentadienyl ligands and two chloride ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(methylcyclopentadienyl)niobium dichloride typically involves the reaction of niobium pentachloride (NbCl₅) with methylcyclopentadiene (C₅H₄CH₃) in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: While specific industrial production methods for bis(methylcyclopentadienyl)niobium dichloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring stringent control over reaction conditions and purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(methylcyclopentadienyl)niobium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium species.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand substitution reactions often involve the use of Grignard reagents or organolithium compounds
Major Products Formed:
Oxidation: Higher oxidation state niobium oxides or oxychlorides.
Reduction: Lower oxidation state niobium complexes.
Substitution: Various organometallic niobium compounds with different ligands
Scientific Research Applications
Chemistry: Bis(methylcyclopentadienyl)niobium dichloride is used as a precursor in the synthesis of other niobium-based organometallic compounds. It is also employed as a catalyst in polymerization reactions and other organic transformations .
Biology and Medicine: Research into the biological and medicinal applications of bis(methylcyclopentadienyl)niobium dichloride is limited. its potential as a catalyst in the synthesis of biologically active compounds is being explored .
Industry: In the industrial sector, bis(methylcyclopentadienyl)niobium dichloride is used in the production of advanced materials, including polymers and coatings. Its catalytic properties are leveraged in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which bis(methylcyclopentadienyl)niobium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The niobium center plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions .
Comparison with Similar Compounds
Bis(cyclopentadienyl)niobium dichloride: Similar structure but with cyclopentadienyl ligands instead of methylcyclopentadienyl.
Bis(ethylcyclopentadienyl)niobium dichloride: Similar structure but with ethylcyclopentadienyl ligands.
Bis(indenyl)niobium dichloride: Similar structure but with indenyl ligands
Uniqueness: Bis(methylcyclopentadienyl)niobium dichloride is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This structural variation can lead to different catalytic properties and applications compared to its analogs .
Properties
Molecular Formula |
C12H14Cl2Nb-2 |
|---|---|
Molecular Weight |
322.05 g/mol |
IUPAC Name |
dichloroniobium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
RRKRXDPUPMTKJL-UHFFFAOYSA-L |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Nb]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


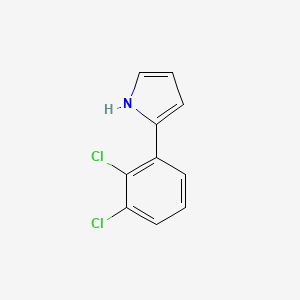
![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
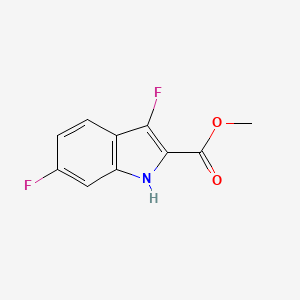
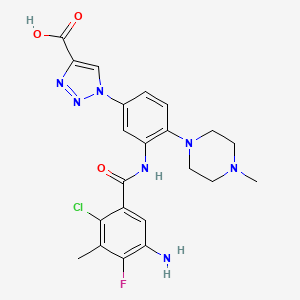
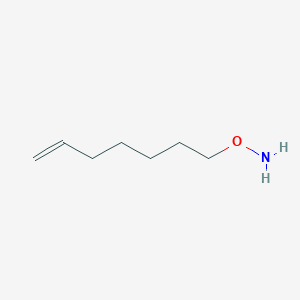
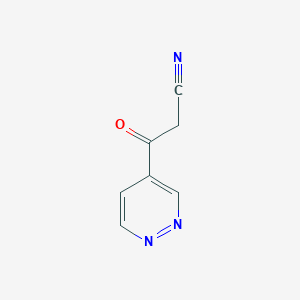
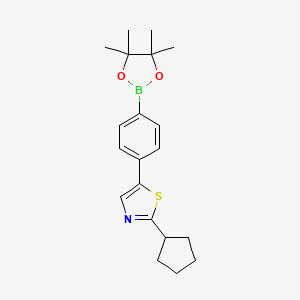
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
